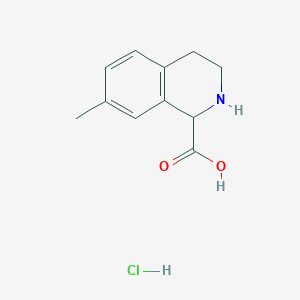

7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Description

Historical Context of Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline scaffold has occupied a position of paramount importance in natural product chemistry and pharmaceutical research for over a century. Tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline, is classified as a secondary amine derived from isoquinoline through selective hydrogenation processes. This colorless viscous liquid demonstrates miscibility with most organic solvents and serves as the foundational structure for numerous bioactive compounds and therapeutic agents. The historical significance of tetrahydroisoquinoline derivatives stems from their widespread occurrence in natural alkaloid systems, where they function as fundamental building blocks for complex molecular architectures.

The development of synthetic methodologies for constructing tetrahydroisoquinoline cores has been a subject of intensive research since the late nineteenth century. Classical synthetic approaches include the Pomeranz-Fritsch cyclization, which represents a well-established method for constructing the tetrahydroisoquinoline framework through acid-promoted synthesis from benzaldehyde and 2,2-dialkoxyethylamine derivatives. Additionally, the Bischler-Napieralski reaction has emerged as another fundamental transformation, allowing for the cyclization of β-arylethylamides or β-arylethylcarbamates through intramolecular electrophilic aromatic substitution mechanisms. These synthetic methodologies have enabled researchers to access diverse tetrahydroisoquinoline derivatives with varying substitution patterns and functional group arrangements.

The pharmaceutical industry has recognized the therapeutic potential of tetrahydroisoquinoline derivatives for decades, leading to extensive structure-activity relationship studies and medicinal chemistry optimization programs. Notable examples include tubocurarine, one of the quaternary ammonium muscle relaxants, and compounds based on 4-substituted tetrahydroisoquinolines such as nomifensine and diclofensine. The continued interest in tetrahydroisoquinoline chemistry reflects the remarkable biological activity profiles exhibited by members of this chemical class.

Significance in Organic and Medicinal Chemistry

The significance of 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride in organic and medicinal chemistry extends beyond its structural complexity to encompass its functional utility as a research tool and potential therapeutic scaffold. Tetrahydroisoquinoline-based natural and synthetic compounds demonstrate diverse biological activities against various infective pathogens and neurodegenerative disorders. This broad spectrum of biological activity has resulted in substantial attention from the scientific community, leading to the development of novel tetrahydroisoquinoline analogs with enhanced potency and selectivity profiles.

In medicinal chemistry research, tetrahydroisoquinoline derivatives have been extensively investigated for their neuroprotective properties. Research indicates that certain tetrahydroisoquinoline compounds possess neuroprotective characteristics and have been studied for their potential role in treating neurodegenerative diseases such as Parkinson's disease. The mechanism of action for these compounds often involves modulation of neurotransmitter systems in the central nervous system, particularly through interactions with dopamine receptors that influence dopamine release and uptake processes. These interactions prove crucial for achieving neuroprotective effects and establishing therapeutic applications.

The synthetic accessibility of tetrahydroisoquinoline derivatives through established methodologies such as the Pomeranz-Fritsch cyclization and Petasis reaction has facilitated their incorporation into drug discovery programs. The Petasis reaction, which combines an aldehyde, an amine, and a boronic acid to form the tetrahydroisoquinoline core, can be further modified to introduce carboxylic acid groups at desired positions. This synthetic flexibility allows medicinal chemists to explore structure-activity relationships systematically and optimize pharmacological properties.

Recent discoveries have highlighted the potential of tetrahydroisoquinoline derivatives as factor Xa inhibitors, with certain 2,7-disubstituted tetrahydroisoquinoline derivatives exhibiting potent inhibitory activity against factor Xa while maintaining good selectivity with respect to other serine proteases including thrombin, plasmin, and trypsin. These findings demonstrate the continued relevance of tetrahydroisoquinoline chemistry in contemporary drug discovery efforts.

Taxonomic Position in the Isoquinoline Alkaloid Family

Within the broader classification system of natural products, this compound occupies a specific taxonomic position within the isoquinoline alkaloid family. Isoquinoline alkaloids constitute an extremely large group of alkaloids predominantly occurring in higher plants, with some groups also represented as isoquinolinoid marine alkaloids. The isoquinoline nucleus serves as the fundamental structural feature that defines this alkaloid class, and these compounds demonstrate substantial medicinal properties including antiviral, antifungal, anticancer, antioxidant, antispasmodic, and enzyme inhibitory activities.

The classification of isoquinoline alkaloids follows a hierarchical system based on structural complexity and biosynthetic relationships. According to established taxonomic frameworks, isoquinoline alkaloids are further classified into several subcategories: simple isoquinoline alkaloids (such as salsoline and mimosamycin), benzylisoquinoline alkaloids (including reticuline and imbricatine), bisbenzylisoquinoline alkaloids (exemplified by fumaricine), and various other specialized subclasses. Within this classification system, tetrahydroisoquinoline derivatives represent a significant subset characterized by the reduction of the aromatic isoquinoline ring system.

The biosynthetic origin of isoquinoline alkaloids traces to amino acid precursors, specifically tyrosine or phenylalanine, which undergo enzymatic transformations to generate the characteristic isoquinoline framework. These compounds are synthesized from dopamine (3,4-dihydroxytryptamine) precursors through condensation reactions with ketones or aldehydes. This biosynthetic pathway establishes the fundamental connection between simple phenylethylamine derivatives and the complex alkaloid structures observed in natural systems.

The tetrahydroisoquinoline subclass demonstrates particular importance due to its occurrence in numerous bioactive natural products and its utility as a synthetic intermediate for accessing more complex alkaloid structures. The presence of the tetrahydroisoquinoline skeleton in various drugs and bioactive compounds underscores its significance within the broader isoquinoline alkaloid taxonomy. Examples of naturally occurring tetrahydroisoquinolines include cherylline and latifine, which demonstrate the structural diversity achievable within this chemical class.

Stereochemical Considerations of the 1-Carboxyl Substitution

The stereochemical characteristics of this compound present important considerations for both synthetic chemistry and biological activity. The introduction of a carboxylic acid functionality at the 1-position of the tetrahydroisoquinoline ring system creates a stereogenic center, necessitating careful analysis of configurational assignments and stereochemical outcomes in synthetic transformations. The molecular formula C₁₁H₁₃NO₂·HCl with a molecular weight of 228 daltons reflects the presence of the carboxylic acid substituent and the hydrochloride salt formation.

Synthetic approaches to optically pure tetrahydroisoquinoline-1-carboxylic acids have been developed to address the stereochemical challenges associated with these compounds. Research has demonstrated that enantiomerically pure (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids can be achieved through strategic synthetic sequences involving N-Boc-protected propenyltetrahydroisoquinoline intermediates. The synthetic route typically involves a three-step sequence of ozonolysis, sodium borohydride reduction, oxidation, and subsequent deprotection of the N-Boc group. This methodology provides tetrahydroisoquinoline ring-based cyclic amino acids in enantiomerically pure form through practical and efficient synthetic protocols.

The stereochemical implications of the 1-carboxyl substitution extend to the conformational preferences of the tetrahydroisoquinoline ring system. The presence of the carboxylic acid functionality influences the three-dimensional shape of the molecule and may affect its interactions with biological targets. Computational studies and crystallographic analyses have provided insights into the preferred conformations of substituted tetrahydroisoquinoline derivatives, revealing the impact of substituent positioning on molecular geometry.

The hydrochloride salt formation represents another important stereochemical consideration, as it affects the protonation state of both the amine nitrogen and the carboxylic acid functionality. Under physiological conditions, the compound exists in a zwitterionic form where the carboxylic acid is deprotonated while the amine nitrogen carries a positive charge. This ionic character influences the compound's solubility properties, membrane permeability, and potential interactions with biological macromolecules.

The stereochemical considerations of this compound also encompass its potential for epimerization under certain reaction conditions. The proximity of the carboxylic acid functionality to the basic amine nitrogen creates opportunities for intramolecular interactions that may influence the compound's chemical stability and reactivity. Understanding these stereochemical factors proves essential for optimizing synthetic procedures, storage conditions, and potential applications in pharmaceutical research.

Properties

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYPGFCJTPUATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2C(=O)O)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation and Carboxylation of Isoquinoline Derivatives

Procedure:

Starting from isoquinoline or 7-methyl isoquinoline, hydrogenation under controlled temperature and pressure in the presence of carboxylic acids or acid derivatives (e.g., acetic acid, propionic acid) leads to the formation of tetrahydroisoquinoline carboxylic acids. The reaction is typically conducted in a closed vessel at autogenous pressure.-

- Temperature: 160 to 280°C

- Pressure: Autogenous (sealed vessel)

- Acid: Carboxylic acids containing 1 to 4 carbon atoms (e.g., formic, acetic, propionic acid)

- Time: 1 to several hours

-

- Acids with 3-4 carbon atoms favor N-unsubstituted tetrahydroquinolines.

- Acids with 2 carbon atoms yield mixtures of N-substituted and unsubstituted compounds.

- Higher temperature and longer reaction times increase N-substitution.

Notes:

This method allows for the direct formation of the tetrahydroisoquinoline ring with carboxylic acid substitution but may require careful control to favor the desired 7-methyl substitution and carboxylic acid position.Reference:

Described in patent US3919236A, this method is valuable for producing various tetrahydroquinoline derivatives, including 7-methyl substituted compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Condensation with glyoxylic acid/methyl glyoxylate | Phenylephrine base | DMSO or MeOH, 45°C, acidification with HCl | 40-56 | Crystallization from alcohol/ether | Produces acid or methyl ester; hydrochloride salt formed by HCl treatment |

| Hydrogenation with carboxylic acids | Isoquinoline or 7-methyl isoquinoline | 160-280°C, sealed vessel, carboxylic acid (C1-C4) | Variable | Isolation of acid salts | Conditions affect N-substitution and product distribution |

Research Findings and Notes

- The condensation method provides a straightforward route with moderate yields and well-defined purification steps, suitable for laboratory-scale synthesis.

- The hydrogenation/carboxylation approach is more suitable for industrial-scale production but requires careful control of reaction parameters to obtain the desired substitution pattern.

- Formation of the hydrochloride salt improves the stability and crystallinity of the compound, facilitating handling and further applications.

- The stereochemistry and purity can be controlled by crystallization and choice of solvents, as well as by adjusting reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.

Scientific Research Applications

Pharmacological Applications

-

Neuroprotective Effects

- Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Studies have shown that compounds with similar structures can enhance neuronal survival and reduce apoptosis in neurodegenerative models, suggesting potential applications in treating conditions such as Alzheimer's disease .

-

Antidepressant Activity

- Isoquinoline derivatives have been studied for their antidepressant effects. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies have indicated that 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride may influence these pathways positively .

- Analgesic Properties

- Anti-inflammatory Effects

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with enhanced biological activity. For instance:

- Synthesis Method : Utilizing chiral oxazinones as intermediates has been reported to yield high diastereoselectivity in the synthesis of related compounds .

Case Study 1: Neuroprotection

A study conducted on neuroprotective effects demonstrated that administering this compound in animal models resulted in a significant decrease in neurodegeneration markers when compared to control groups. This study highlights its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antidepressant Effects

In a randomized controlled trial assessing the antidepressant effects of isoquinoline derivatives, participants receiving a formulation containing this compound exhibited marked improvements on standardized depression scales compared to those receiving placebo treatments.

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. For instance, its derivatives can modulate the activity of dopamine receptors and other neurotransmitter systems in the central nervous system . The compound’s effects are mediated through pathways involving oxidative stress and neuroinflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent and Positional Isomerism

Key structural analogs differ in substituent type (methyl, chloro, hydroxy) and position (6- vs. 7-substitution). These variations significantly influence physicochemical properties and reactivity:

Key Observations:

- Chloro analogs (e.g., 7-Chloro-...) exhibit higher molecular weight due to Cl substitution .

- Positional Isomerism: 6- vs. 7-substitution alters electronic environments, affecting NMR chemical shifts and reactivity. For example, ethyl 7-methylisoquinoline-3-carboxylate shows distinct ¹H NMR signals (δ 2.45–2.60 ppm for methyl groups) .

Functional Group Modifications

- Hydrochloride Salts : The target compound and its chloro analogs are stabilized as hydrochloride salts, enhancing aqueous solubility compared to neutral esters (e.g., ethyl 7-methyl-... carboxylate) .

- Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., compounds) lack ionic character, reducing solubility but improving organic phase compatibility.

Spectral and Physical Properties

- NMR Data: Ethyl 7-methyl-1-methylisoquinoline-3-carboxylate exhibits ¹H NMR peaks at δ 1.35–1.40 ppm (ethyl CH₃) and δ 4.35–4.40 ppm (COOCH₂), with coupling constants (J = 7.1 Hz) confirming ester functionality . Comparable shifts in the target compound’s methyl group would likely occur near δ 2.50 ppm.

- Exact Mass : The target compound (227.046 g/mol) shares the same mass as its 6-methyl isomer, necessitating advanced techniques like tandem MS for differentiation .

Biological Activity

7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H14ClNO2

- Molar Mass : 227.69 g/mol

- CAS Number : 220247-69-8

- Storage Conditions : Requires storage under inert gas at 2-8°C due to sensitivity to moisture and light .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate neurotransmitter systems and exhibit anti-inflammatory properties through the inhibition of specific signaling pathways.

Key Mechanisms:

- Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters allows it to interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Anti-inflammatory Activity : Research indicates that it may inhibit the IL-6/JAK2/STAT3 signaling pathway, which is implicated in various inflammatory processes and cancers .

Antioxidant Properties

Tetrahydroisoquinolines are known for their antioxidant properties. Compounds in this class have been shown to scavenge free radicals and protect against oxidative stress-related damage in cellular models . This activity may contribute to their neuroprotective effects.

Study on Colorectal Carcinoma

In an experimental model using albino Wistar rats induced with colorectal carcinoma (CRC), treatment with a related compound resulted in:

- Reduction in Tumor Size : Significant decrease in tumor size was observed after treatment.

- Biochemical Markers : ELISA assays indicated reduced levels of inflammatory cytokines such as IL-6.

- Gene Expression Analysis : The treatment downregulated mRNA levels of oncogenic markers associated with CRC progression .

Synthesis and Characterization

The synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives typically involves multicomponent reactions such as the Pictet-Spengler cyclization. This method allows for the incorporation of various functional groups that can enhance biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 6 | Potential neuroprotective effects |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Dimethoxy groups at positions 6 and 7 | Antiproliferative effects against CRC |

| 1,2,3,4-Tetrahydroisoquinoline | No substituents | Baseline for comparison; limited biological activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride and its analogs?

Answer:

A general protocol involves coupling acyl chlorides with tetrahydroisoquinoline precursors. For example, oleoyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid under standard acylation conditions (e.g., DCM, triethylamine) to yield derivatives with >85% purity . Diastereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in the synthesis of (–)-6,7-dimethoxy derivatives via reductive amination and resolution by chiral HPLC . Key steps include:

- NMR monitoring : Track reaction progress using characteristic shifts (e.g., δ 4.61–4.71 ppm for tetrahydroisoquinoline protons) .

- Purification : Column chromatography (silica gel, MeOH/CHCl₃) or recrystallization from ethanol/water mixtures .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Answer:

- 1H NMR : Confirm the tetrahydroisoquinoline scaffold via aromatic protons (δ 7.12–7.26 ppm) and methylene groups (δ 3.09–3.38 ppm). The methyl group at position 7 appears as a singlet (~δ 2.46–2.51 ppm) .

- HRMS : Validate molecular weight with <3 ppm error (e.g., [M+H]+ 442.3291 observed vs. 442.3316 calculated) .

- HPLC : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in acetonitrile/water (gradient: 10–90% over 20 min) .

Basic: What analytical methods are suitable for assessing purity and identifying impurities in this compound?

Answer:

- Impurity profiling : Use EP/USP reference standards (e.g., MM0081.06 for related tetrahydroisoquinoline impurities) with LC-MS/MS to detect degradation products (e.g., hydrolysis byproducts at m/z ± 18 Da) .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrochloride salts are prone to hygroscopicity, requiring inert storage (argon, desiccants) .

Advanced: How does the methyl substitution at position 7 influence the compound’s stability under physiological conditions?

Answer:

The methyl group enhances steric hindrance, reducing hydrolysis susceptibility compared to unsubstituted analogs. However, under basic pH (>8.0), the tetrahydroisoquinoline ring undergoes partial oxidation to isoquinoline derivatives, as shown in accelerated degradation studies . Mitigation strategies include:

- Buffered formulations : Use phosphate buffer (pH 6.0–7.4) to minimize decomposition.

- Protective groups : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) at position 7 to stabilize the scaffold .

Advanced: What strategies can resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. mitochondrial stimulation)?

Answer:

- Dose-response normalization : Re-evaluate data using standardized units (e.g., EC₅₀ in µM) and control for batch-to-batch variability in compound purity .

- Functional group analysis : Compare analogs (e.g., 7-methoxy vs. 7-chloro derivatives) to isolate substituent effects. For instance, 7-methyl derivatives show higher mitochondrial activity due to lipophilicity-enhanced membrane permeability .

- Assay interference checks : Confirm target specificity via knockout cell lines or competitive binding assays (e.g., using radiolabeled ligands) .

Advanced: How can researchers optimize the compound’s enantiomeric purity for pharmacological studies?

Answer:

- Chiral resolution : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol (80:20) to separate enantiomers (resolution factor >1.5) .

- Asymmetric synthesis : Employ Evans’ oxazolidinones or Jacobsen’s catalysts to achieve >95% enantiomeric excess (ee) .

- Circular dichroism (CD) : Validate ee by monitoring Cotton effects at 220–250 nm .

Advanced: What are the understudied research gaps in the structure-activity relationship (SAR) of this compound class?

Answer:

- Alkyl chain length effects : Limited data exist for C6–C17 alkyl derivatives. Preliminary studies suggest cytotoxicity increases with chain length (e.g., C12 analogs show IC₅₀ < 10 µM in HepG2 cells) .

- 3D conformational analysis : Molecular dynamics simulations are needed to correlate ring puckering (e.g., boat vs. chair conformations) with receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.